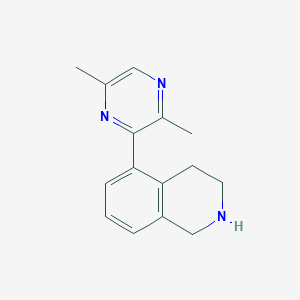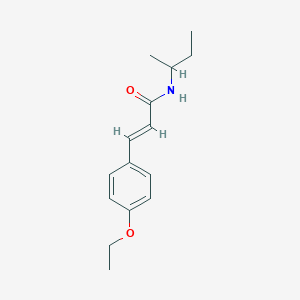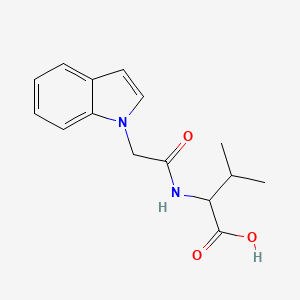![molecular formula C16H24N2OS B5464864 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5464864.png)
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THIP or gaboxadol and belongs to the class of GABAergic drugs that act on the GABA receptor in the brain.
Wirkmechanismus
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane acts on the GABA receptor in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This compound enhances the activity of GABA by binding to the GABA receptor and increasing the chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and a reduction in its activity, resulting in the anxiolytic, sedative, and hypnotic effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces the activity of neurons in the brain, resulting in anxiolytic, sedative, and hypnotic effects. It also has anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has analgesic properties and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane in lab experiments is its ability to act on the GABA receptor in the brain, which is a well-studied target for therapeutic drugs. Additionally, this compound has been extensively studied in animal models, making it a useful tool for researchers. However, one limitation of using this compound in lab experiments is its potential for side effects, including sedation and motor impairment.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane. One direction is the development of more selective GABA receptor agonists that have fewer side effects. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety, insomnia, epilepsy, and pain. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for addiction and abuse.
Synthesemethoden
The synthesis of 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane involves several steps. The first step is the reaction of 2-amino-3-methyl-1,4-thiazole with 1,5-dibromopentane in the presence of potassium carbonate to form 2-(5-bromopentylamino)-3-methyl-1,4-thiazole. The second step involves the reaction of 2-(5-bromopentylamino)-3-methyl-1,4-thiazole with 2-cyclohepten-1-one in the presence of sodium hydride to form 2-(5-bromopentylamino)-3-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propan-1-one. The final step involves the reduction of 2-(5-bromopentylamino)-3-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propan-1-one with sodium borohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, this compound has been found to have analgesic properties and may be useful in the treatment of pain.
Eigenschaften
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-17-8-5-9-18(11-10-17)16(19)15-12-13-6-3-2-4-7-14(13)20-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYAZVUPLHVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)


![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)

![N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5464845.png)
![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)
![N-[4-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5464853.png)
